![molecular formula C21H27N3O3 B13787710 trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole CAS No. 98519-37-0](/img/structure/B13787710.png)
trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole
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Overview
Description
trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole: is a complex organic compound that features a benzofuran moiety, a dioxane ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps, including the formation of the benzofuran ring, the dioxane ring, and the triazole ring. One common method involves the acid-catalyzed transacetalization of β-pyrones with phenols, followed by a series of rearrangements and additions . The reaction conditions often require the use of Lewis acids and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation could enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuran-2,3-dione derivatives, while reduction of the triazole ring can produce dihydrotriazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The benzofuran and triazole rings are known to exhibit biological activity, making this compound a candidate for the development of new therapeutic agents .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and resins. Its unique chemical properties make it suitable for use in high-performance materials .
Mechanism of Action
The mechanism of action of trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, while the triazole ring can form coordination complexes with metal ions. These interactions can modulate biological pathways and lead to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzofuran: A simpler benzofuran derivative with applications in organic synthesis.
3-Methylbenzofuran: Another benzofuran derivative used in the synthesis of complex organic molecules.
2,3-Benzofuran:
Uniqueness
trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole is unique due to its combination of a benzofuran moiety, a dioxane ring, and a triazole ring. This combination of functional groups provides a versatile platform for the development of new materials and therapeutic agents, setting it apart from simpler benzofuran derivatives .
Biological Activity
Trans-1-((2-(2-benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole is a complex organic compound characterized by its unique structural features, including a triazole ring and a benzofuran moiety. These features suggest potential biological activities that warrant further investigation. This article delves into the compound's biological activity, synthesis methodologies, and its implications in pharmacology.
Structural Overview
The molecular formula of this compound is C21H27N3O3. The compound's structure includes:
- Triazole Ring : Known for diverse biological activities.
- Benzofuran Moiety : Implicated in neuroactivity and other pharmacological effects.
2D Structure
Chemical Structure
Synthesis Methods
Recent advancements in synthetic methodologies have improved the efficiency of producing triazoles. Various strategies include:
- One-Pot Reactions : Streamlining the synthesis process to enhance yield and reduce time.
- Functional Group Tolerance : Allowing for modifications that maintain biological activity while introducing new functionalities.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
Antimicrobial Properties
Similar compounds have shown potential antimicrobial effects. For instance:
Compound Name | Structure | Notable Properties |
---|---|---|
5-(4-Fluorophenyl)-4-methyltriazole | Structure | Antifungal activity |
4-Bromo-2,5-dimethyltriazole | Structure | Antibacterial properties |
3-(1H-Triazolyl)benzoic Acid | Structure | Potential anticancer agent |
These compounds suggest a promising avenue for exploring the antimicrobial potential of trans-1.
Neurochemical Interactions
The benzofuran component may influence neurochemical binding profiles. Studies on related benzofuran derivatives indicate significant interactions with serotonin receptors (5-HT), which could elucidate the neuropharmacological effects of trans-1.
Case Studies and Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of similar triazoles. For example:
-
Neurochemical Binding Profiles : A study on MDMA-benzofuran analogues demonstrated high binding affinities for serotonin receptors, suggesting potential similarities in mechanism for trans-1.
"MDMA analogues displayed higher monoamine receptor/transporter binding affinities compared to MDMA" .
- Toxicity Studies : Research involving benzofuran analogues highlighted mitochondrial toxicity as a significant concern, emphasizing the need for detailed safety evaluations of trans-1.
Future Directions
Further research is essential to fully understand the biological mechanisms underpinning the activity of trans-1. Key areas for future investigation include:
- In vitro and In vivo Studies : To assess efficacy and safety profiles.
- Mechanistic Studies : Understanding interactions with biological macromolecules.
Properties
CAS No. |
98519-37-0 |
---|---|
Molecular Formula |
C21H27N3O3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-[[2-(1-benzofuran-2-yl)-5-butyl-5-ethyl-1,3-dioxan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C21H27N3O3/c1-3-5-10-20(4-2)13-25-21(26-14-20,12-24-16-22-15-23-24)19-11-17-8-6-7-9-18(17)27-19/h6-9,11,15-16H,3-5,10,12-14H2,1-2H3 |
InChI Key |
ZIBLQCIVFVPAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(COC(OC1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)CC |
Origin of Product |
United States |
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